molecular formula C32H41NO2 B12413540 Terfenadine-d10

Terfenadine-d10

Cat. No.: B12413540
M. Wt: 481.7 g/mol
InChI Key: GUGOEEXESWIERI-QGGPENBRSA-N
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Description

Terfenadine-d10 is a deuterated form of terfenadine, an antihistamine that was previously used to treat allergic conditions such as allergic rhinitis and urticaria. The deuterium atoms in this compound replace the hydrogen atoms in the parent compound, which can be useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic studies. Terfenadine itself was withdrawn from the market due to its potential to cause cardiac arrhythmias.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of terfenadine-d10 involves the incorporation of deuterium atoms into the terfenadine molecule. This can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in terfenadine with deuterium atoms using deuterated solvents under specific conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis of terfenadine can also result in the formation of this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of deuterated solvents and reagents would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Terfenadine-d10, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: Terfenadine can be oxidized to form its active metabolite, fexofenadine.

    Reduction: Reduction reactions can be used to modify the functional groups in terfenadine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: The major product of oxidation is fexofenadine.

    Reduction and Substitution: The products will vary depending on the specific reagents and conditions used.

Scientific Research Applications

Terfenadine-d10 has several applications in scientific research, including:

    Pharmacokinetics: The deuterated form is used to study the metabolic pathways and pharmacokinetics of terfenadine, as the presence of deuterium can alter the metabolic rate and pathways.

    Drug Development: It is used in the development of new antihistamines and related compounds.

    Biological Studies: this compound can be used to study the interaction of terfenadine with various biological targets, including histamine receptors.

    Industrial Applications: It can be used in the synthesis of other deuterated compounds for various industrial applications.

Mechanism of Action

Terfenadine-d10, like terfenadine, acts as an antagonist at the histamine H1 receptor. It competes with histamine for binding at these receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. The deuterium atoms do not significantly alter the mechanism of action but can affect the pharmacokinetics and metabolic stability of the compound.

Comparison with Similar Compounds

    Fexofenadine: The active metabolite of terfenadine, which is less cardiotoxic and is widely used as an antihistamine.

    Loratadine: Another antihistamine with a similar mechanism of action but different pharmacokinetic properties.

    Hydroxyzine: An antihistamine that also has anxiolytic properties.

Uniqueness of Terfenadine-d10: The primary uniqueness of this compound lies in its deuterium content, which makes it particularly useful for pharmacokinetic and metabolic studies. The deuterium atoms can slow down the metabolic rate, providing more detailed insights into the drug’s behavior in the body.

Properties

Molecular Formula

C32H41NO2

Molecular Weight

481.7 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butan-1-ol

InChI

InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/i4D,5D,6D,7D,8D,9D,11D,12D,13D,14D

InChI Key

GUGOEEXESWIERI-QGGPENBRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O

Origin of Product

United States

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